molecular formula C14H15N3O2S B2354159 1-ACETYL-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE CAS No. 1421452-97-2

1-ACETYL-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2354159
CAS No.: 1421452-97-2
M. Wt: 289.35
InChI Key: YPNXKVJSUNKMQP-UHFFFAOYSA-N
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Description

1-ACETYL-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of azetidine derivatives It features a unique structure combining an azetidine ring with a benzo[d]thiazole moiety, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ACETYL-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.

    Introduction of the azetidine ring: The azetidine ring can be introduced through a nucleophilic substitution reaction involving a suitable azetidine precursor.

    Acetylation: The final step involves acetylation of the azetidine derivative to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-ACETYL-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the biological activity of azetidine derivatives and their interactions with biological targets.

    Industrial Applications: The compound may find use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-ACETYL-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The azetidine ring may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole moiety and exhibit similar biological activities.

    Azetidine derivatives: Compounds with the azetidine ring structure, which may have comparable chemical reactivity and biological properties.

Uniqueness

1-ACETYL-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE is unique due to its combination of the benzo[d]thiazole and azetidine moieties, which may confer distinct biological activities and chemical reactivity compared to other compounds in its class.

Properties

IUPAC Name

1-acetyl-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-8-15-12-5-11(3-4-13(12)20-8)16-14(19)10-6-17(7-10)9(2)18/h3-5,10H,6-7H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNXKVJSUNKMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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